molecular formula C10H8FNO3 B13298289 2-(5-Cyano-2-methoxyphenyl)-2-fluoroacetic acid

2-(5-Cyano-2-methoxyphenyl)-2-fluoroacetic acid

Cat. No.: B13298289
M. Wt: 209.17 g/mol
InChI Key: GGPAMKQVOJMTGU-UHFFFAOYSA-N
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Description

2-(5-Cyano-2-methoxyphenyl)-2-fluoroacetic acid is an organic compound with a complex structure that includes a cyano group, a methoxy group, and a fluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyano-2-methoxyphenyl)-2-fluoroacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amino group.

    Diazotization: Formation of a diazonium salt from the amino group.

    Sandmeyer Reaction: Replacement of the diazonium group with a cyano group.

    Methoxylation: Introduction of a methoxy group to the aromatic ring.

    Fluoroacetylation: Introduction of the fluoroacetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyano-2-methoxyphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the cyano group to an amine group.

    Substitution: Replacement of the fluoro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(5-Cyano-2-hydroxyphenyl)-2-fluoroacetic acid, while reduction may produce 2-(5-Amino-2-methoxyphenyl)-2-fluoroacetic acid.

Scientific Research Applications

2-(5-Cyano-2-methoxyphenyl)-2-fluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Cyano-2-methoxyphenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the methoxy and fluoro groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Cyano-2-hydroxyphenyl)-2-fluoroacetic acid
  • 2-(5-Amino-2-methoxyphenyl)-2-fluoroacetic acid
  • 2-(5-Cyano-2-methoxyphenyl)-2-chloroacetic acid

Uniqueness

2-(5-Cyano-2-methoxyphenyl)-2-fluoroacetic acid is unique due to the presence of both a cyano group and a fluoroacetic acid moiety. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it a valuable compound in various research applications.

Properties

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

2-(5-cyano-2-methoxyphenyl)-2-fluoroacetic acid

InChI

InChI=1S/C10H8FNO3/c1-15-8-3-2-6(5-12)4-7(8)9(11)10(13)14/h2-4,9H,1H3,(H,13,14)

InChI Key

GGPAMKQVOJMTGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#N)C(C(=O)O)F

Origin of Product

United States

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